molecular formula C18H16N2O2 B4104789 N-(4-acetylphenyl)-2-(1H-indol-1-yl)acetamide

N-(4-acetylphenyl)-2-(1H-indol-1-yl)acetamide

Cat. No.: B4104789
M. Wt: 292.3 g/mol
InChI Key: BPOGRGOOFJQEMS-UHFFFAOYSA-N
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Description

Structure and Key Features:
N-(4-acetylphenyl)-2-(1H-indol-1-yl)acetamide is an indole-acetamide hybrid compound with a 4-acetylphenyl group attached via an acetamide linker. Its molecular formula is C₁₈H₁₆N₂O₂, and its structure combines the aromatic indole core with a ketone-functionalized phenyl ring. The acetyl group on the phenyl ring enhances electronic properties and may influence binding to biological targets such as enzymes or receptors.

The acetyl group may improve pharmacokinetic properties, such as membrane permeability or metabolic stability .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13(21)14-6-8-16(9-7-14)19-18(22)12-20-11-10-15-4-2-3-5-17(15)20/h2-11H,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOGRGOOFJQEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-2-(1H-indol-1-yl)acetamide typically involves the reaction of 4-acetylphenylamine with indole-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or acetylphenyl moieties are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols.

Scientific Research Applications

Chemical Synthesis and Research

N-(4-acetylphenyl)-2-(1H-indol-1-yl)acetamide serves as a crucial building block in organic synthesis. Its structure allows for the development of more complex molecules, making it valuable in chemical research. The compound can participate in various reactions, including nucleophilic acyl substitution and electrophilic aromatic substitution, which are essential for creating derivatives with enhanced biological activity .

Table 1: Synthetic Applications of this compound

Application Description
Building BlockUsed to synthesize more complex indole derivatives.
Reaction TypesParticipates in nucleophilic acyl substitution and electrophilic substitution.
Derivative FormationCan form derivatives that may exhibit improved pharmacological properties.

Research indicates that this compound possesses notable biological properties, particularly antimicrobial and anticancer activities. Studies have demonstrated its efficacy against various pathogens and cancer cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Properties

In vitro studies have shown that this compound exhibits significant antimicrobial activity against a range of bacteria and fungi. For instance, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of growth .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In particular, it has shown promise in inhibiting the proliferation of cancer cell lines, including those associated with breast and colon cancer. Mechanistic studies suggest that it may induce apoptosis through the modulation of specific signaling pathways .

Table 2: Biological Activities and Efficacy

Activity Target Organisms/Cell Lines Efficacy
AntimicrobialStaphylococcus aureus, E. coliSignificant inhibition observed
AnticancerBreast cancer cell linesInduces apoptosis
Colon cancer cell linesInhibits proliferation

Medicinal Chemistry Applications

The structural characteristics of this compound make it a candidate for drug development, particularly in targeting neurodegenerative diseases and certain cancers. Its ability to interact with biological targets such as enzymes and receptors is being explored through molecular docking studies, which help predict its binding affinity and potential therapeutic effects .

Case Studies

  • Neurodegenerative Disease Research : A study investigated the compound's effect on acetylcholinesterase (AChE) inhibition, which is crucial for treating Alzheimer's disease. The results indicated that modifications to the indole structure could enhance inhibitory activity against AChE .
  • Cancer Treatment Development : Another study focused on the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways. The findings suggest that this compound could serve as a lead compound for further development into anticancer therapies .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Findings from Comparative Studies

This contrasts with methoxy or chloro substituents (e.g., in ), which may prioritize hydrogen bonding or steric effects.

Impact of Heterocyclic Additions :

  • The oxadiazole ring in introduces nitrogen-rich heterocyclic chemistry, which often correlates with improved metabolic stability and kinase inhibition. However, this modification may reduce solubility compared to the acetyl group in the target compound.

Sulfonamide vs. Acetyl Groups :

  • The sulfamoyl group in significantly improves water solubility, making it advantageous for in vivo applications. Conversely, the acetyl group in the target compound balances lipophilicity and target engagement.

Substituent Positioning :

  • Methoxy or chloro groups at the 3- or 4-positions of the phenyl ring (e.g., ) alter electronic properties and steric hindrance, affecting binding kinetics. For example, 3-chloro-4-methoxy substitution may enhance π-π stacking with aromatic residues in enzymes.

Indole Modifications :

  • Acetylation or methylation of the indole ring (e.g., ) can modulate interactions with biological targets. For instance, 5-methoxyindole derivatives show enhanced DNA intercalation in anticancer studies.

Pharmacological and Physicochemical Properties

Property Target Compound 2-(3-acetyl-1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide N-(3-chloro-4-methoxyphenyl)-2-(1H-indol-1-yl)acetamide
Molecular Weight 292.34 g/mol 386.41 g/mol 340.79 g/mol
Solubility Moderate (lipophilic) High (due to sulfonamide) Low to moderate
LogP ~3.2 (estimated) ~2.1 ~3.8
Key Interactions π-π stacking, H-bonding H-bonding (sulfonamide), ionic interactions H-bonding (methoxy), halogen bonding (Cl)

Future Research :

  • Structure-Activity Relationship (SAR) Studies : Systematic exploration of substituent effects on indole and phenyl rings.
  • In Vivo Testing : Evaluate pharmacokinetics and toxicity of lead compounds.
  • Target Identification : Use molecular docking to identify specific protein targets (e.g., Bcl-2, kinases).

Biological Activity

N-(4-acetylphenyl)-2-(1H-indol-1-yl)acetamide, an indole derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include an indole core and an acetylphenyl moiety. The exploration of its biological activity is crucial for understanding its therapeutic potential and applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O2, with a molecular weight of approximately 298.35 g/mol. The compound's structure can be depicted as follows:

N 4 acetylphenyl 2 1H indol 1 yl acetamide\text{N 4 acetylphenyl 2 1H indol 1 yl acetamide}

This structure contributes to its chemical reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Indole derivatives are known for their ability to interact with various molecular targets involved in cancer progression. Studies have demonstrated that this compound can induce apoptosis in cancer cells, leading to cell death through multiple pathways, including:

  • Apoptosis : Activation of intrinsic apoptotic pathways.
  • Autophagy : Induction of autophagic cell death mechanisms.

A study involving a related indole derivative showed promising results against several cancer cell lines, including melanoma and pancreatic cancer, highlighting the potential of this compound in cancer therapy .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties . The indole structure is often associated with activity against various pathogens. Preliminary studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Interaction : Binding to specific enzymes or receptors, modulating their activity.
  • Signal Transduction Pathways : Influencing pathways that regulate cell survival and proliferation.

Understanding these mechanisms is essential for optimizing the compound's therapeutic applications .

Data Table: Biological Activities of this compound

Activity Type Description References
AnticancerInduces apoptosis and autophagy in cancer cells
AntimicrobialInhibits growth of various bacterial strains
MechanismInteracts with enzymes and modulates signaling pathways

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a related indole derivative in vitro against melanoma cells. The compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving both apoptosis and autophagy confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial potential of this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-acetylphenyl)-2-(1H-indol-1-yl)acetamide
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N-(4-acetylphenyl)-2-(1H-indol-1-yl)acetamide

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